
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI): is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a methyl group and a butadienyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dioxolane with 2-methyl-1,2-butadiene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: The parent compound without the methyl and butadienyl groups.
2-Methyl-1,3-Dioxolane: A similar compound with a methyl group but lacking the butadienyl group.
1,2-Butadiene: A related compound with a butadienyl group but without the dioxolane ring.
Uniqueness
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) is unique due to the presence of both the dioxolane ring and the butadienyl group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable for specific research and industrial applications.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-5-8(2)9(3)10-6-7-11-9/h4H,6-7H2,1-3H3 |
InChIキー |
PNSIOJKIZLZEHD-UHFFFAOYSA-N |
正規SMILES |
CC=C=C(C)C1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


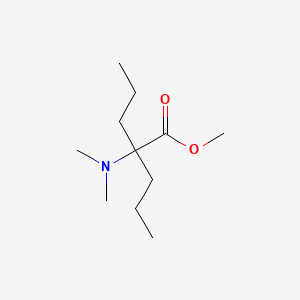
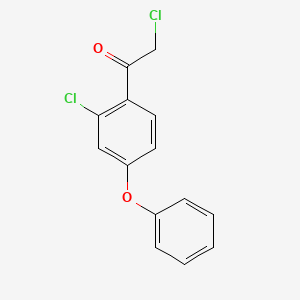
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

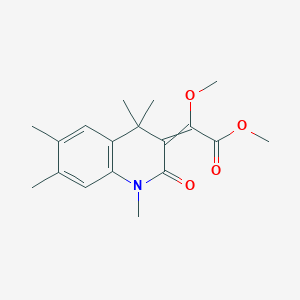

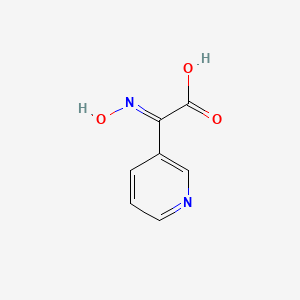
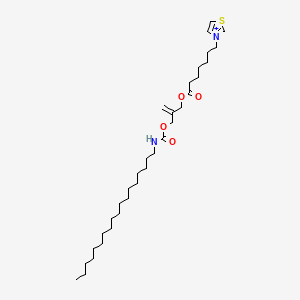
![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
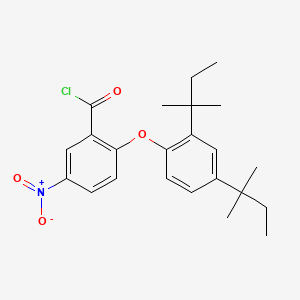

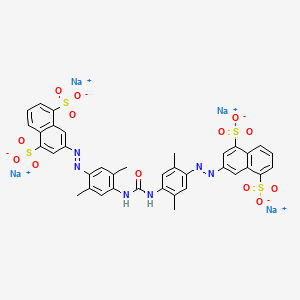
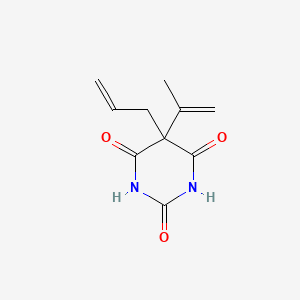
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
